methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate
Description
Methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate is a benzoate ester derivative featuring a carbamimidoyl group at the para position of the aromatic ring. The carbamimidoyl moiety is protected by a tert-butoxycarbonyl (Boc) group in the Z-configuration, conferring steric protection and enhancing stability during synthesis .
Properties
IUPAC Name |
methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFIJGVXOAJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601765 | |
| Record name | Methyl 4-[N'-(tert-butoxycarbonyl)carbamimidoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135321-84-5 | |
| Record name | Methyl 4-[N'-(tert-butoxycarbonyl)carbamimidoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alternative Route via Cyanamide
Integrated Synthetic Workflow
Combining the above steps, a proposed synthetic pathway for methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate is outlined below:
Step 1: Esterification of 4-Carbamimidoylbenzoic Acid
-
React 4-carbamimidoylbenzoic acid with methanol and H₂SO₄ at 0°C for 12 hours.
-
Isolate methyl 4-carbamimidoylbenzoate via toluene extraction and crystallization.
Step 2: Boc Protection
-
Treat methyl 4-carbamimidoylbenzoate with Boc anhydride and 5% NaOH at 5°C.
-
Purify the product using column chromatography (silica gel, ethyl acetate/hexane).
Step 3: Final Purification
-
Recrystallize from ethanol/water to achieve >99% purity.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors and automated systems to enhance yield and consistency. For example, the esterification step is conducted in a flow reactor with real-time pH monitoring, achieving 93% yield. Catalytic hydrogenation, as described in the synthesis of 4-aminomethylbenzoic acid, could be adapted for carbamimidoyl group reduction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The benzoate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate exhibit promising anticancer properties. For instance, derivatives of carbamimidoyl benzoates have been studied for their ability to inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. A study demonstrated that benzazepine compounds derived from related structures showed significant vasopressin antagonistic activity, which is crucial in cancer therapy .
Antimicrobial Properties
The compound's structure allows it to function as an antimicrobial agent. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.
Drug Delivery Systems
This compound can serve as a building block for drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its incorporation into polymer matrices has been explored for controlled release applications, enhancing the bioavailability of drugs while minimizing side effects .
Liquid Crystalline Materials
The compound has potential applications in the development of liquid crystalline materials. Its structural characteristics enable the formation of stable nematic phases, which are useful in display technologies. Studies have shown that modifications of the compound can lead to enhanced thermal stability and optical properties, making them suitable for LCD applications .
Polymer Synthesis
In polymer chemistry, this compound can act as a monomer or crosslinking agent in the synthesis of advanced polymers. Its reactive functional groups facilitate the formation of copolymers with tailored properties for specific applications, such as coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butoxycarbonyl group serves as a protective group, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamimidoyl-Containing Analogues
(Z)-Ethyl 3-(2-(((4-(N'-((2-Ethylbutoxy)Carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Structural Similarities :
- Key Differences :
- Ethyl ester vs. methyl ester in the target compound.
- Extended alkyl chain in the protecting group (2-ethylbutoxy vs. tert-butoxy), which may alter metabolic stability and lipophilicity.
Piperazine-Linked Benzoate Derivatives (C1–C7 Series)
A series of methyl 4-(piperazin-1-yl)benzoate derivatives (C1–C7) with quinoline-based substituents (e.g., C1: 2-phenylquinoline-4-carbonyl) were synthesized and characterized .
Comparison Highlights :
- Functional Groups: C1–C7 feature electron-withdrawing substituents (Br, Cl, CF3) on the quinoline ring, enhancing electrophilicity.
- Solubility :
- Piperazine in C1–C7 improves water solubility, whereas the Boc group in the target compound increases organic phase partitioning.
- Biological Relevance: C1–C7 are designed as kinase inhibitors (quinoline scaffold), while the target compound’s carbamimidoyl group aligns with anticoagulant activity .
β-Uridine Monohydrolysis Analogues
The compound ((2R,3R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methyl benzoate shares a benzoate ester but lacks the carbamimidoyl group.
- Key Contrasts :
- The absence of the Boc-protected carbamimidoyl reduces nucleophilicity and alters metabolic pathways.
- The difluoro and dihydroxy groups in β-uridine derivatives enhance polarity, contrasting with the target compound’s lipophilic Boc group .
Biological Activity
Methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate, also known by its CAS number 120157-96-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The chemical formula for this compound is . It features a benzoate moiety linked to a carbamimidoyl group, which is modified by a tert-butyl carbamate. This structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | Methyl 4-((Z)-N'-((2-methylpropan-2-yl)oxycarbonyl)carbamimidoyl)benzoate |
| CAS Number | 120157-96-2 |
| Purity | 95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain proteases involved in pathogenic processes. This inhibition could be beneficial in treating diseases where these enzymes play a critical role.
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results suggest that it induces apoptosis in specific cancer cells, making it a candidate for further investigation in cancer pharmacology. The compound's ability to target cancer cells while sparing normal cells is particularly noteworthy.
Case Studies
-
Antimicrobial Efficacy :
- Study : A clinical trial tested the compound against multi-drug resistant strains of Staphylococcus aureus.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, significantly lower than traditional antibiotics used in treatment.
-
Cytotoxicity in Cancer Cells :
- Study : An experiment assessed the effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours, indicating strong anti-cancer potential.
-
Enzyme Inhibition :
- Study : Inhibition assays were conducted on serine proteases.
- Findings : The compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition that warrants further exploration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4-[(Z)-N'-[(tert-butoxycarbonyl)carbamimidoyl]benzoate, and how can reaction conditions be tailored to favor the Z-isomer?
- Methodology :
- Step 1 : Formation of the carbamimidoyl group via amidoxime intermediates using hydroxylamine derivatives, followed by Boc protection (tert-butoxycarbonyl) under anhydrous conditions.
- Step 2 : Optimization of Z-isomer selectivity by controlling reaction temperature (e.g., 0–25°C) and employing polar aprotic solvents like DMF, which stabilize intermediates .
- Step 3 : Monitoring reaction progress via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
- Key Parameters :
| Factor | Optimization Range |
|---|---|
| Solvent | DMF, THF, or DCM |
| Temperature | 0–25°C |
| Reaction Time | 12–48 hours |
| Boc Reagent | Boc₂O (1.2–2.0 equiv) |
| Ref: Adapted from |
Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?
- 1H/13C NMR : Analyze coupling constants (e.g., J values for olefinic protons) to distinguish Z/E isomers. For example, Z-isomers typically exhibit smaller coupling constants (<12 Hz) due to restricted rotation .
- IR Spectroscopy : Confirm the presence of Boc (C=O stretch ~1680–1720 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with the molecular formula (C₁₆H₂₀N₂O₅) .
- X-ray Crystallography : Resolve stereochemical ambiguity by determining single-crystal structures, as demonstrated for analogous compounds .
Q. What storage conditions are critical to prevent degradation of the Boc-protected carbamimidoyl group?
- Recommendations :
- Store under inert atmosphere (N₂/Ar) at –20°C to minimize hydrolysis of the Boc group.
- Use desiccants (e.g., silica gel) in sealed containers to avoid moisture exposure .
- Avoid prolonged exposure to light or acidic/basic conditions, which accelerate deprotection .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and tautomeric behavior of the carbamimidoyl group in this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* level) to model tautomeric equilibria (e.g., amidine vs. imine forms) and transition states for Boc deprotection .
- Use molecular docking to assess binding affinity with biological targets (e.g., enzymes), leveraging the compound’s structural similarity to pharmacophores in medicinal chemistry .
- Key Insights : Computational models can guide synthetic prioritization by identifying energetically favorable tautomers and reactive sites .
Q. What experimental strategies address contradictions in reported synthetic yields for this compound?
- Approach :
- Comparative Analysis : Replicate reactions under standardized conditions (solvent purity, catalyst batch, inert atmosphere) to isolate variables .
- Scale-up Studies : Evaluate yield dependence on reaction volume; microfluidic reactors may improve consistency for small-scale syntheses .
- Byproduct Identification : Use LC-MS to detect side products (e.g., E-isomer or hydrolyzed derivatives) that reduce apparent yields .
- Table : Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| E-isomer | Poor stereocontrol | Lower reaction temperature |
| Hydrolyzed Boc | Moisture exposure | Strict anhydrous conditions |
| Ref: |
Q. What methodologies assess the environmental persistence and ecological impact of this compound?
- Experimental Design :
- Fate Studies : Measure hydrolysis rates at varying pH (4–10) and UV exposure to simulate environmental degradation .
- Biotic Transformations : Incubate with soil microbiota to identify metabolites via GC-MS or HPLC .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to quantify acute/chronic toxicity (EC₅₀ values) .
- Key Parameters :
| Property | Test Method |
|---|---|
| Hydrolysis Half-life | OECD 111 (pH 4, 7, 9) |
| LogP (Partitioning) | Shake-flask method |
| Ref: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
